N-(3,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
CAS No.:
Cat. No.: VC14948650
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O4 |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C24H21N3O4/c1-30-21-12-11-18(13-22(21)31-2)26-23(28)17-9-7-16(8-10-17)14-27-15-25-20-6-4-3-5-19(20)24(27)29/h3-13,15H,14H2,1-2H3,(H,26,28) |
| Standard InChI Key | NLUBLEYEIOYFGZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)OC |
Introduction
N-(3,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a synthetic organic compound that belongs to the quinazolinamine class. This compound features a quinazolinone moiety linked to a benzamide group, which contributes to its unique structural properties. The molecular formula of this compound is not explicitly mentioned in the available literature, but similar compounds like N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide have a molecular formula of C24H21N3O4 and a molecular weight of approximately 415.45 g/mol . Given the structural similarity, it is reasonable to infer that N-(3,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide would have a similar molecular formula and weight.
Synthesis and Chemical Reactivity
The synthesis of N-(3,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves several key steps, including the formation of the quinazolinone core and its subsequent coupling with the benzamide and dimethoxyphenyl moieties. The chemical reactivity of this compound can be attributed to the presence of functional groups such as the amide and quinazolinone, which may participate in nucleophilic substitutions and hydrogen bonding interactions.
Biological Activities and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume